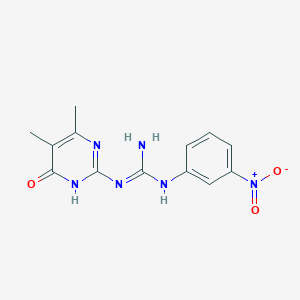![molecular formula C15H17F3N2O B6051716 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine](/img/structure/B6051716.png)
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine exerts its effects through the modulation of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine binds to a specific site on the GABA receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine enhances the activity of GABA receptors and inhibits the growth of cancer cells. In vivo studies have shown that 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has neuroprotective effects in animal models of neurodegenerative diseases and inhibits the growth of tumors in animal models of cancer.
実験室実験の利点と制限
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has several advantages for lab experiments, including its high purity, stability, and specificity for GABA receptors. However, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has significant potential for future research in various fields, including neuroscience, cancer research, and drug discovery. Some possible future directions for 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine research include:
1. Investigation of the neuroprotective effects of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine in animal models of neurodegenerative diseases.
2. Development of novel drugs targeting GABA receptors based on the structure of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine.
3. Investigation of the molecular mechanisms underlying the anticancer effects of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine.
4. Optimization of the synthesis method of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine to improve its yield and purity.
5. Investigation of the potential of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine as a therapeutic agent for other diseases, such as epilepsy and anxiety disorders.
Conclusion
In conclusion, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine exerts its effects through the modulation of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has various biochemical and physiological effects in vitro and in vivo, and has several advantages and limitations for lab experiments. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has significant potential for future research in various fields, and further investigation of its properties and applications is warranted.
合成法
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine is synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide, followed by the reaction of the resulting compound with piperazine. The final product is purified through column chromatography to obtain 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine in high purity.
科学的研究の応用
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
In cancer research, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has also been investigated for its potential to sensitize cancer cells to chemotherapy and radiotherapy.
In drug discovery, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been used as a lead compound for the development of novel drugs targeting GABA receptors and cancer cells.
特性
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)13-4-3-5-14(12-13)21-11-2-1-8-20-9-6-19-7-10-20/h3-5,12,19H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXMQHLBXJATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B6051636.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B6051640.png)


![4-{(1E)-3-[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051675.png)
![2-{4-amino-6-[(E)-2-(3-methyl-2-thienyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6051681.png)
![2-(phenoxymethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6051685.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6051687.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6051691.png)
![5-[1-(5-isoxazolylcarbonyl)-2-pyrrolidinyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B6051699.png)
![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6051708.png)
![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)
